N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide is a heterocyclic compound that contains both bromophenyl and phenyloxazole moieties
Mechanism of Action
Target of Action
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .
Mode of Action
Related compounds have been shown to bind to their target enzymes and inhibit their activity . This binding often involves various types of interactions, including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide- π stacking, F–N and F–H interactions .
Biochemical Pathways
Inhibition of sdh, as seen with similar compounds, would disrupt the citric acid cycle and electron transport chain, affecting energy production within the cell .
Result of Action
Similar compounds have been shown to cause changes in the structure of mycelia and cell membranes, increase intracellular reactive oxygen species levels, and alter mitochondrial membrane potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 5-phenyloxazole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of N-(3-substituted phenyl)-5-phenyloxazole-2-carboxamide derivatives.
Oxidation Reactions: Formation of oxazole-2-carboxylic acid derivatives.
Reduction Reactions: Formation of N-(3-bromophenyl)-5-phenyloxazole-2-amine derivatives.
Scientific Research Applications
N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-5-phenyloxazole-2-carboximidamide
- N-(3-bromophenyl)-5-phenyloxazole-2-carboxylic acid
- N-(3-bromophenyl)-5-phenyloxazole-2-amine
Uniqueness
N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide is unique due to its specific combination of bromophenyl and phenyloxazole moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKNNQYWIRXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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